molecular formula C12H21NOS B14337604 3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde CAS No. 95596-41-1

3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde

Cat. No.: B14337604
CAS No.: 95596-41-1
M. Wt: 227.37 g/mol
InChI Key: SILHUORQVFJFEL-UHFFFAOYSA-N
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Description

3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde is a heterocyclic organic compound that features a thiazole ring Thiazoles are known for their diverse biological activities and are often found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method includes the reaction of heptanal with 4-methylthiazole in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carboxylic acid.

    Reduction: 3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-methanol.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring may also interact with biological receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    4-Methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde: Lacks the heptyl group, making it less hydrophobic.

Uniqueness

3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde is unique due to its specific combination of functional groups and the presence of a heptyl chain, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

95596-41-1

Molecular Formula

C12H21NOS

Molecular Weight

227.37 g/mol

IUPAC Name

3-heptyl-4-methyl-2H-1,3-thiazole-2-carbaldehyde

InChI

InChI=1S/C12H21NOS/c1-3-4-5-6-7-8-13-11(2)10-15-12(13)9-14/h9-10,12H,3-8H2,1-2H3

InChI Key

SILHUORQVFJFEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(SC=C1C)C=O

Origin of Product

United States

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